

Technical Support Center: Enoxastrobin Resistance Management

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Compound of Interest

Compound Name: Enoxastrobin

Cat. No.: B607329

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies to delay the development of resistance to **Enoxastrobin**, a Quinone outside Inhibitor (QoI) fungicide.

Frequently Asked Questions (FAQs)

Q1: What is **Enoxastrobin** and how does it work?

Enoxastrobin is a broad-spectrum strobilurin fungicide.[1] It belongs to the Quinone outside Inhibitor (QoI) group, also known as FRAC Group 11 fungicides.[2][3] Its mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex (Complex III), which blocks electron transfer and disrupts ATP production, ultimately leading to fungal cell death.[3][4]

Q2: What is fungicide resistance and why is it a concern for **Enoxastrobin**?

Fungicide resistance is the reduced sensitivity of a fungal population to a fungicide that was previously effective.[5] For **Enoxastrobin** and other QoI fungicides, which have a highly specific, single-site mode of action, there is a high risk of resistance development.[6][7] The primary mechanism of resistance to QoI fungicides is a single point mutation (G143A) in the mitochondrial cytochrome b gene, which prevents the fungicide from binding to its target site.[8] [9] Widespread resistance can lead to control failures in the field.

Q3: What are the first signs of **Enoxastrobin** resistance in my experiments?

A key indicator of resistance is a noticeable decrease in the efficacy of **Enoxastrobin** at previously effective concentrations. This may manifest as a failure to control the target pathogen in laboratory assays or a higher-than-expected disease incidence in treated research plots. To confirm resistance, it is crucial to conduct bioassays and molecular diagnostics.

Q4: Can resistance to **Enoxastrobin** be reversed?

While challenging, reducing the selection pressure can, in some cases, allow the proportion of sensitive individuals in the fungal population to increase again. This typically requires completely avoiding the use of all QoI fungicides (not just **Enoxastrobin**) for several years.^[10] However, once the resistance allele is established in the population, it is unlikely to be completely eliminated.

Troubleshooting Guide: Investigating Reduced Efficacy of Enoxastrobin

If you are observing a loss of efficacy with **Enoxastrobin**, follow these troubleshooting steps:

Issue	Potential Cause	Troubleshooting Action
Inconsistent or no control of target pathogen	Fungicide resistance	1. Conduct a dose-response bioassay to determine the EC50 value of your fungal population and compare it to a known sensitive isolate. 2. Perform molecular analysis to detect the G143A mutation in the cytochrome b gene.
Improper application	1. Review your experimental protocol to ensure the correct concentration, application timing, and coverage were achieved. 2. Verify the quality and purity of the Enoxastrobin being used.	
Incorrect pathogen identification	Confirm the identity of the target pathogen using morphological and/or molecular methods.	

Strategies to Delay Resistance Development

A multi-faceted approach integrating chemical, biological, and cultural control methods is essential for delaying **Enoxastrobin** resistance.

Fungicide Application Strategies

Adherence to best practices in fungicide application is the first line of defense against resistance.

Strategy	Recommendation	Rationale
Limit Applications	Do not exceed the maximum number of QoI fungicide applications recommended per season (often 2-4, depending on the crop).[2][6]	Reduces the selection pressure on the pathogen population.
Alternate Modes of Action	Rotate Enoxastrobin with fungicides from different FRAC groups. Do not make more than two consecutive applications of a QoI fungicide. [2][5]	Exposes the pathogen to different selection pressures, making it harder for resistance to a single mode of action to dominate.
Use Tank Mixtures	Apply Enoxastrobin in a tank mix with a multi-site fungicide (e.g., captan, mancozeb) or another effective single-site fungicide with a different mode of action.[8][10]	The partner fungicide can control individuals that may be resistant to Enoxastrobin, reducing the overall selection for resistance.
Preventative Applications	Apply Enoxastrobin before or in the early stages of disease development.[2][6]	Reduces the fungal population size, thereby lowering the probability of resistant mutants being present. Avoid relying on the curative properties of QoI fungicides.[6]
Use Recommended Rates	Always use the manufacturer's recommended application rates. Avoid using reduced or "split" rates.[6]	Sub-lethal doses can select for less sensitive individuals in the population, accelerating the development of resistance.

Integrated Pest Management (IPM)

IPM strategies aim to reduce the overall reliance on chemical controls.

- **Use Resistant Cultivars:** When available, planting crop varieties with genetic resistance to the target pathogen can significantly reduce disease pressure and the need for fungicide applications.[\[11\]](#)
- **Cultural Practices:** Employ cultural practices that create an environment less favorable for disease development. This can include crop rotation, sanitation (removing infected plant debris), and managing irrigation to reduce leaf wetness.
- **Disease Monitoring:** Regularly scout for disease to ensure that fungicides are only applied when necessary, based on disease thresholds.[\[11\]](#)

Experimental Protocols

Protocol 1: In Vitro Dose-Response Bioassay for Enoxastrobin Sensitivity

Objective: To determine the Effective Concentration 50% (EC₅₀) of **Enoxastrobin** for a fungal isolate.

Materials:

- Pure culture of the fungal isolate
- Technical grade **Enoxastrobin**
- Dimethyl sulfoxide (DMSO)
- Potato Dextrose Agar (PDA) or other suitable growth medium
- Sterile petri dishes
- Micropipettes and sterile tips
- Incubator

Methodology:

- **Stock Solution Preparation:** Prepare a 10,000 ppm stock solution of **Enoxastrobin** in DMSO.

- **Serial Dilutions:** Perform serial dilutions of the **Enoxastrobin** stock solution to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 ppm).
- **Amended Media Preparation:** Add the appropriate volume of each **Enoxastrobin** dilution to molten PDA to achieve the desired final concentrations. Also, prepare a control plate with DMSO only.
- **Inoculation:** Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each amended and control PDA plate.
- **Incubation:** Incubate the plates at the optimal temperature for the specific fungus in the dark.
- **Data Collection:** Measure the colony diameter in two perpendicular directions at regular intervals until the colony on the control plate has reached approximately 80% of the plate diameter.
- **Data Analysis:** Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or non-linear regression to determine the EC50 value.

Protocol 2: Molecular Detection of the G143A Mutation

Objective: To detect the presence of the G143A mutation in the cytochrome b gene of a fungal isolate, which is a common mechanism for QoI resistance.

Materials:

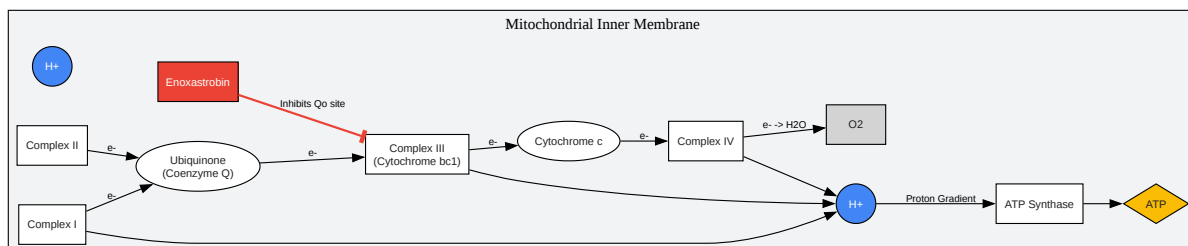
- Fungal mycelium
- DNA extraction kit
- PCR thermocycler
- Primers flanking the G143 region of the cytochrome b gene
- DNA polymerase, dNTPs, and PCR buffer
- Gel electrophoresis equipment

- DNA sequencing service

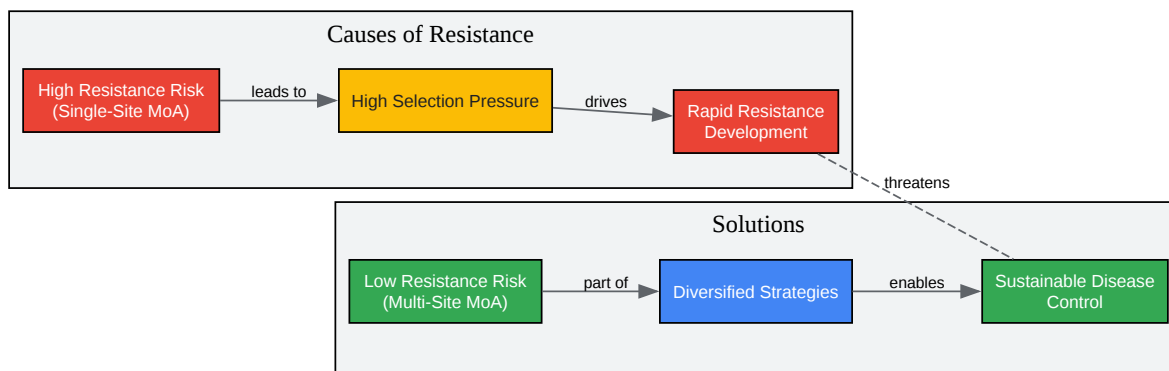
Methodology:

- DNA Extraction: Extract genomic DNA from the fungal mycelium using a commercial kit or a standard protocol.
- PCR Amplification:
 - Set up a PCR reaction using primers designed to amplify the region of the cytochrome b gene containing codon 143.
 - Perform PCR with an appropriate annealing temperature and extension time for the specific primers and fungus.
- PCR Product Verification: Run the PCR product on an agarose gel to confirm the amplification of a band of the expected size.
- DNA Sequencing: Purify the PCR product and send it for Sanger sequencing.
- Sequence Analysis: Align the obtained sequence with a reference wild-type cytochrome b sequence to check for the GGT to GCT or GCC mutation at codon 143, which results in the Glycine to Alanine substitution (G143A).

Visualizations







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